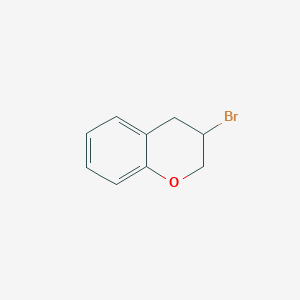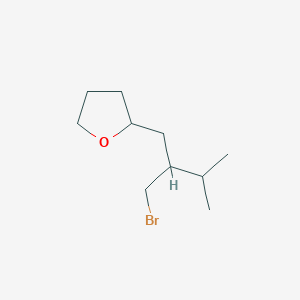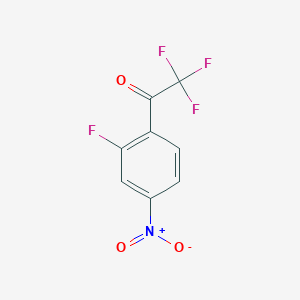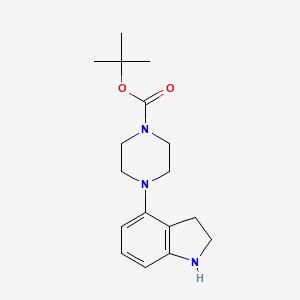
tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the corresponding formylated product.
Protection: The formyl group is protected by converting it to an N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain the corresponding alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation at 4-Position: Introduction of a formyl group at the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Introduction of Enyne Side Chain:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
tert-Butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring and piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
tert-Butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
作用机制
The exact mechanism of action of tert-butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate is not well-documented. indole derivatives are known to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Indole derivatives can inhibit enzymes involved in key biological processes.
Receptor Binding: They can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: Some indole derivatives can intercalate into DNA, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: A similar compound with a bromoethyl group instead of the indole moiety.
tert-Butyl piperazine-1-carboxylate: A simpler derivative without the indole ring.
Uniqueness
tert-Butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate is unique due to the presence of both the indole ring and the piperazine moiety, which confer distinct biological activities and synthetic utility. The combination of these two functional groups makes it a valuable compound in medicinal chemistry and organic synthesis.
属性
分子式 |
C17H25N3O2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-6,18H,7-12H2,1-3H3 |
InChI 键 |
LZKWLKTWSBMQMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2CCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)
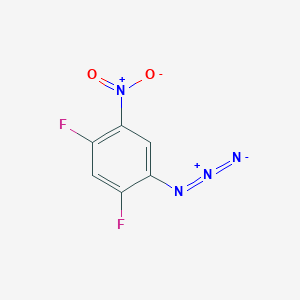
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
![Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)
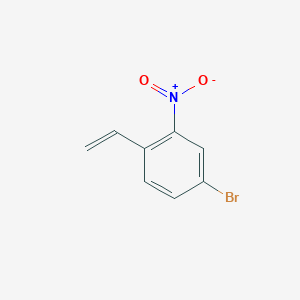


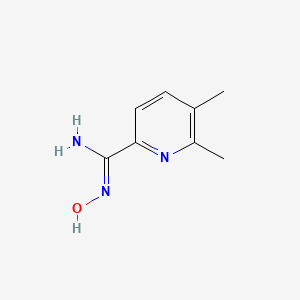
![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
amine](/img/structure/B13559634.png)
